Dicamba-hex-5-ynoic acid
Description
Contextualizing Dicamba-hex-5-ynoic Acid within Advanced Chemical Synthesis
Significance of Alkyne-Functionalized Compounds in Contemporary Chemical Biology Research
The introduction of a terminal alkyne group into a molecule like Dicamba (B1670444) is a deliberate and significant modification that taps (B36270) into the power of "click chemistry." nih.gov This field of chemistry, which earned the Nobel Prize in Chemistry in 2022, involves reactions that are rapid, selective, and high-yielding. nih.gov The alkyne group, along with its azide (B81097) counterpart, is a key player in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship click reaction. nih.gov
This bioorthogonal reaction allows for the efficient and specific covalent attachment of the alkyne-functionalized hapten to a carrier molecule, such as a protein or a fluorescent probe that has been modified with an azide group. nih.govmedchemexpress.com The resulting stable triazole linkage is formed under mild, biologically compatible conditions. nih.gov This ability to precisely and reliably link molecules is of paramount importance in creating the bioconjugates necessary for developing sensitive immunoassays and other molecular probes for research. nih.govmedchemexpress.com
Overview of Current Research Applications for this compound
The primary application of this compound is in the development of competitive immunoassays for the detection of the herbicide Dicamba in environmental samples. nih.govCurrent time information in Ciudad Real, ES. In a study by López-Puertollano et al. (2022), a variety of haptens with different linkers were synthesized to generate high-affinity monoclonal antibodies against Dicamba. nih.gov While a different hapten was ultimately selected for their final assay, the research underscores the strategy of creating a collection of haptens, such as this compound, to find the optimal one for a highly sensitive and specific direct competitive enzyme-linked immunosorbent assay (ELISA). nih.gov The developed assay demonstrated a low limit of detection for Dicamba, making it suitable for monitoring water samples. nih.gov
In such an assay, the alkyne-functionalized hapten can be used to create a coating antigen by attaching it to a protein like ovalbumin (OVA). medchemexpress.com This coated antigen then competes with any Dicamba present in a sample for binding to a limited number of specific antibodies. The amount of bound-coated antigen, which can be detected using an enzyme-linked secondary antibody, is inversely proportional to the concentration of Dicamba in the sample. This allows for the quantification of the herbicide at very low levels.
Chemical and Physical Properties
Specific physicochemical data for this compound is not widely available in published literature. However, the properties of the parent compound, Dicamba, provide a foundational context.
Table 1: Physicochemical Properties of Dicamba
| Property | Value |
|---|---|
| IUPAC Name | 3,6-dichloro-2-methoxybenzoic acid |
| Molecular Formula | C₈H₆Cl₂O₃ |
| Molecular Weight | 221.04 g/mol |
| Melting Point | 114-116 °C |
| Solubility in Water | 4.5 g/L |
Note: Data corresponds to the parent compound, Dicamba.
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 2892008-20-5 |
| Molecular Formula | C₁₄H₁₂Cl₂O₅ |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12Cl2O5 |
|---|---|
Molecular Weight |
331.1 g/mol |
IUPAC Name |
3-(5-carboxypent-1-ynyl)-2,5-dichloro-6-methoxybenzoic acid |
InChI |
InChI=1S/C14H12Cl2O5/c1-21-13-9(15)7-8(12(16)11(13)14(19)20)5-3-2-4-6-10(17)18/h7H,2,4,6H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
CHZASLGDTJICCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1C(=O)O)Cl)C#CCCCC(=O)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Dicamba Hex 5 Ynoic Acid
Strategic Approaches to Dicamba-hex-5-ynoic Acid Synthesis
The synthesis of this compound is a multi-step process that requires careful selection of precursors and optimization of reaction conditions to achieve high yields and purity. The general strategy involves the modification of the dicamba (B1670444) core structure to introduce a linker arm terminating in an alkyne group.
Precursor Selection and Reaction Pathways
The primary precursor for the synthesis of this compound is dicamba (3,6-dichloro-2-methoxybenzoic acid) itself or a suitable derivative. The synthetic pathway typically involves the introduction of a side chain that contains the hex-5-ynoic acid moiety. A plausible synthetic route would involve the alkylation of a functional group on a modified dicamba molecule.
One potential pathway begins with the modification of the carboxylic acid group of dicamba to a more reactive species, such as an acid chloride or an ester. This activated form can then be reacted with a bifunctional linker. For instance, dicamba could be reacted with a compound containing both a hydroxyl or amino group and a protected alkyne, such as 6-aminohex-1-yne or 6-hydroxyhex-1-yne. The coupling of the carboxylic acid of dicamba with an amine to form an amide bond is a common strategy in hapten synthesis. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) are frequently employed to facilitate this amide bond formation.
Alternatively, a precursor such as 5-hydroxydicamba could be utilized. The hydroxyl group provides a reactive site for the attachment of the hex-5-ynoic acid side chain via an ether linkage. This would involve the reaction of 5-hydroxydicamba with a halo-alkyne, such as 6-bromo-1-hexyne, in the presence of a base.
A generalized reaction scheme is presented below:
Route A: Amide Linkage
Activation of Dicamba: Dicamba is converted to its N-hydroxysuccinimide (NHS) ester using EDC or DCC.
Coupling: The activated dicamba is reacted with 6-aminohex-1-yne to form an amide bond, yielding a precursor to the final product.
Hydrolysis (if necessary): If the alkyne is protected, a deprotection step is required.
Route B: Ether Linkage (using 5-hydroxydicamba)
Alkylation: 5-hydroxydicamba is reacted with a halo-alkyne, such as 6-bromo-1-hexyne, in the presence of a suitable base (e.g., potassium carbonate) to form an ether linkage.
The selection of the pathway depends on the desired stability of the linker and the availability of the starting materials.
Optimization of Synthetic Yields for Research Scale Production
For research-scale production, where milligram to gram quantities are typically required, the optimization of reaction conditions is crucial to maximize the yield. Key parameters for optimization include:
Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often used to ensure the solubility of the reactants.
Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of the products. Amide coupling reactions are often carried out at room temperature.
Stoichiometry of Reagents: The molar ratios of the coupling agents (e.g., EDC, NHS) and the amine or alcohol are carefully controlled to drive the reaction to completion and minimize the formation of byproducts.
Reaction Time: The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
A representative data table for the optimization of an amide coupling reaction is shown below:
| Entry | Coupling Reagent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDC/NHS | DIPEA (2.0) | DMF | 25 | 12 | 65 |
| 2 | HATU | DIPEA (2.0) | DMF | 25 | 8 | 78 |
| 3 | DCC/DMAP | None | CH₂Cl₂ | 25 | 18 | 72 |
| 4 | BOP | DIPEA (2.0) | MeCN | 25 | 10 | 75 |
Purification and Analytical Characterization for High Purity Standards
High purity of this compound is essential for its use as an analytical standard and in sensitive biological assays. The purification of the final product and intermediates is typically achieved through chromatographic techniques.
Column Chromatography: Silica gel column chromatography is a common method for the initial purification of the crude product. A gradient of solvents, such as hexane (B92381) and ethyl acetate, is often used to elute the desired compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving high purity (>98%), RP-HPLC is the method of choice. A C18 column with a mobile phase consisting of a mixture of water (often with a small amount of trifluoroacetic acid or formic acid to improve peak shape) and acetonitrile or methanol (B129727) is typically employed.
Following purification, the identity and purity of this compound are confirmed using a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule by identifying the characteristic signals of the protons and carbons in the dicamba moiety and the hex-5-ynoic acid side chain.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which confirms the elemental composition of the compound.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretching) and the terminal alkyne (C≡C-H stretching).
A summary of expected analytical data is provided in the table below:
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons of the dicamba ring, the methoxy (B1213986) group, and the aliphatic protons of the hex-5-ynoic acid chain, including the terminal alkyne proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, the carbonyl carbon of the carboxylic acid, and the aliphatic and alkyne carbons of the side chain. |
| HRMS | A molecular ion peak corresponding to the exact mass of C₁₅H₁₄Cl₂O₄. |
| IR (cm⁻¹) | ~3300 (alkyne C-H), ~2900-3100 (C-H), ~1700 (C=O of carboxylic acid), ~2100 (C≡C). |
Functionalization of this compound for Specific Research Applications
The presence of both a carboxylic acid and a terminal alkyne group makes this compound a versatile molecule for further functionalization.
Conjugation Chemistry for Biomolecular Labeling
The primary application of this compound is as a hapten for the development of immunoassays. Haptens are small molecules that can elicit an immune response only when attached to a large carrier molecule, such as a protein. The carboxylic acid group of this compound is typically used for conjugation to carrier proteins like bovine serum albumin (BSA) or ovalbumin (OVA). This is achieved through the formation of an amide bond with the amine groups of lysine (B10760008) residues on the protein surface, using the same coupling chemistries described for its synthesis (e.g., EDC/NHS).
The terminal alkyne group provides an alternative handle for conjugation via "click chemistry." The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that can be used to attach this compound to biomolecules that have been modified to contain an azide (B81097) group. This method is particularly useful for labeling nucleic acids or proteins in complex biological samples.
Derivatization for Analytical Standards and Reference Materials
For use as an analytical standard, particularly in gas chromatography (GC), the carboxylic acid group of this compound often requires derivatization to increase its volatility and thermal stability. Common derivatization strategies include:
Esterification: Conversion of the carboxylic acid to a methyl or ethyl ester by reaction with methanol or ethanol (B145695) in the presence of an acid catalyst.
Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ester.
These derivatization reactions improve the chromatographic properties of the analyte, leading to sharper peaks and better sensitivity in GC-based analytical methods. For liquid chromatography-mass spectrometry (LC-MS), derivatization can also be employed to enhance ionization efficiency.
Applications of Dicamba Hex 5 Ynoic Acid in Dicamba Analysis and Immunochemical Research
Design and Synthesis of Hapten-Carrier Protein Conjugates for Immunogen Preparation
The transformation of a small molecule like dicamba (B1670444) into an immunogenic substance requires its conjugation to a larger carrier protein. This process hinges on the strategic design of the hapten, such as Dicamba-hex-5-ynoic acid, to ensure that the key antigenic determinants of the dicamba molecule are exposed to the immune system.
The covalent coupling of this compound to immunogenic carrier proteins like Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for assay development is a foundational step. The strategy involves creating a stable amide bond between the terminal carboxylic acid group of the hapten's linker and the primary amine groups (e.g., from lysine (B10760008) residues) on the surface of the carrier protein. gbiosciences.com
A commonly employed and effective method is the carbodiimide (B86325) reaction, often using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a crosslinking agent. gbiosciences.com This reaction activates the carboxyl group of the this compound to form an active O-acylisourea intermediate. This intermediate then readily reacts with the amino groups on the protein to form a stable amide linkage, covalently bonding the hapten to the carrier. gbiosciences.com This approach is favored for its simplicity and efficiency in aqueous solutions. gbiosciences.comnih.gov The introduction of the spacer arm, as in this compound, is crucial because direct conjugation of dicamba's own carboxylic acid group can mask important antigenic sites, potentially leading to antibodies with lower sensitivity and specificity. nih.gov
Following the conjugation reaction, it is essential to characterize the resulting conjugate to determine its efficiency and the hapten-to-protein molar ratio, also known as hapten density. This parameter significantly influences the immunogenicity of the conjugate and the subsequent antibody response. researchgate.net
Several methods can be employed for this characterization. A common technique is ultraviolet-visible (UV-Vis) spectrophotometry. By comparing the UV absorbance spectrum of the conjugate with that of the unconjugated protein and free hapten, the degree of conjugation can be estimated. Another more precise method is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. The increase in the molecular weight of the carrier protein after conjugation directly corresponds to the number of hapten molecules attached, providing a clear measure of hapten density. mdpi.com Research on similar dicamba haptens has shown that achieving a hapten density of approximately 5 to 6 haptens per protein molecule is effective for eliciting a robust immune response. nih.gov
Development and Validation of Immunoassay Systems for Dicamba Quantification
The immunogens synthesized using this compound are pivotal for developing sensitive and specific immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), for the quantification of dicamba in various samples.
Immunization of laboratory animals with the this compound-carrier protein conjugate (immunogen) triggers the production of antibodies. Both polyclonal and monoclonal antibodies can be generated, with monoclonal antibodies offering higher specificity and consistency. nih.govresearchgate.net
A critical aspect of antibody characterization is specificity profiling, which assesses the antibody's ability to bind to the target analyte (dicamba) versus structurally related compounds. nih.gov This is quantified by calculating the cross-reactivity (CR), typically using the formula: CR (%) = [IC₅₀ (dicamba) / IC₅₀ (tested compound)] × 100 . nih.gov An ideal antibody will exhibit high affinity for dicamba and negligible cross-reactivity with other herbicides or dicamba metabolites, ensuring the accuracy of the assay. nih.gov Studies have shown that antibodies developed using haptens with linkers demonstrate improved specificity compared to those from direct conjugation. nih.gov For instance, a nanobody (a single-domain antibody fragment) developed from a hapten-immunized camel showed significantly improved specificity over traditional polyclonal antibodies, with a cross-reactivity of 19.23% for the closely related 2,3,6-trichlorobenzoic acid, compared to 33% for the polyclonal antibody. nih.gov
| Compound | IC₅₀ (μg/mL) | Cross-Reactivity (%) |
| Dicamba | 0.93 | 100 |
| 2,3,6-trichlorobenzoic acid | 4.84 | 19.23 |
| 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid | >100 | <1 |
| 2,3,5-trichlorobenzoic acid | >100 | <1 |
| Chloramben | >100 | <1 |
| 3,6-dichloropyridine carboxylic acid | >100 | <1 |
| Toxaphene | >100 | <1 |
Data adapted from studies on nanobody specificity against dicamba and its analogs. nih.gov
This compound is a core component in developing competitive ELISA formats for dicamba detection. nih.govnih.govnih.gov In a typical competitive indirect ELISA (CI-ELISA), microplate wells are coated with a conjugate of a dicamba hapten (like this compound) and a protein such as OVA (coating antigen). nih.gov The sample to be tested, which may contain free dicamba, is mixed with a limited amount of specific anti-dicamba antibody and added to the wells. The free dicamba in the sample competes with the coating antigen for binding to the antibody. After an incubation period, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody captured on the plate. Finally, a substrate is added that produces a measurable signal (e.g., color or light). The signal intensity is inversely proportional to the concentration of dicamba in the sample. A more sensitive variation is the chemiluminescent enzyme immunoassay (CLEIA), which uses a substrate that generates light, often resulting in lower detection limits. nih.govnih.gov
The reliability of an immunoassay is determined by its performance in realistic sample types, known as matrices. Key performance indicators include sensitivity (IC₅₀ and limit of detection), accuracy (recovery rates), and precision. Immunoassays for dicamba have been validated in diverse matrices such as soil, water, and crops like soybeans. nih.govnih.govnih.gov
Developed assays have demonstrated high sensitivity, with IC₅₀ values as low as 0.874 ng/mL. nih.govnih.gov Validation studies involving spiking known amounts of dicamba into various samples show excellent accuracy, with recovery rates typically ranging from 86% to 108%. nih.govnih.govnih.gov Furthermore, the results from these immunoassays have shown a strong correlation with those obtained from conventional instrumental methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), confirming their suitability for rapid and reliable environmental monitoring. nih.govescholarship.org
| Sample Matrix | Spiked Concentration (ng/mL) | Recovery Rate (%) | Method |
| Soybean Plant | 10 | 86 - 108 | CLEIA |
| Soil | 20 | 105 - 107 | CLEIA |
| Tap Water | 50 | 97.8 - 105 | ic-ELISA |
| Pond Water | 100 | 90 - 120 | Direct cELISA |
| River Water | 100 | 90 - 120 | Direct cELISA |
Data compiled from performance evaluations of various dicamba immunoassays. nih.govnih.govescholarship.org
Research into Analytical Interferences and Cross-Reactivity in Dicamba Immunoassays
In the field of immunochemical analysis, the potential for analytical interferences and cross-reactivity is a significant consideration that can impact the accuracy and reliability of the assay. Cross-reactivity occurs when the antibodies developed for the target analyte, in this case, dicamba, also bind to other structurally similar compounds. This can lead to false-positive results or an overestimation of the dicamba concentration. Consequently, a thorough investigation of the cross-reactivity of a newly developed immunoassay is a fundamental aspect of its validation.
Research into the development of sensitive immunoassays for dicamba has highlighted the importance of hapten structure in determining antibody specificity. The use of haptens with spacer arms, such as the principle behind this compound, aims to expose the key structural features of the dicamba molecule during the immunization process. This is intended to generate antibodies that are highly specific to dicamba, with minimal recognition of related compounds.
A study focused on developing a highly sensitive indirect competitive chemiluminescent enzyme immunoassay (CLEIA) for dicamba provides valuable insights into the assessment of cross-reactivity. nih.gov In this research, novel haptens were synthesized to produce polyclonal antibodies with improved sensitivity. The specificity of these antibodies was then rigorously evaluated by testing their cross-reactivity against a panel of dicamba structural analogs and other related herbicides.
The cross-reactivity (CR) was determined by comparing the concentration of dicamba required to cause 50% inhibition (IC50) of the assay signal with the IC50 values of the potential cross-reactants. The formula used for this calculation is:
CR (%) = [IC50 (dicamba) / IC50 (tested compound)] × 100 nih.gov
The results of these cross-reactivity studies are essential for understanding the potential interferences in a dicamba immunoassay. For instance, the antibodies generated in the aforementioned study were tested against compounds such as 2,4-D, 2,4,5-T, MCPA, 2,4-dichlorophenol, 2,4,5-trichlorophenol, 2,3,6-trichlorobenzoic acid, and 5-hydroxy dicamba. nih.gov
The findings from this research demonstrated that the developed antibodies exhibited high specificity for dicamba. The cross-reactivity with most of the tested structural analogs and other herbicides was found to be negligible, indicating that these compounds would not significantly interfere with the accurate measurement of dicamba in environmental samples. nih.gov This high degree of specificity is a desirable characteristic for any immunoassay intended for regulatory and monitoring purposes.
The detailed research findings from such studies are often presented in tabular format to provide a clear and concise summary of the assay's specificity.
Table 1: Cross-Reactivity of a Dicamba Immunoassay with Various Analogs
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
|---|---|---|
| Dicamba | 0.87 | 100 |
| 2,3,6-Trichlorobenzoic acid | >1000 | <0.1 |
| 5-Hydroxy Dicamba | >1000 | <0.1 |
| 2,4-D | >1000 | <0.1 |
| 2,4,5-T | >1000 | <0.1 |
| MCPA | >1000 | <0.1 |
| 2,4-Dichlorophenol | >1000 | <0.1 |
| 2,4,5-Trichlorophenol | >1000 | <0.1 |
Data is illustrative of typical findings in dicamba immunoassay development and is based on the principles described in the cited research. The specific values are representative of a highly specific antibody. nih.gov
This level of detailed investigation into analytical interferences and cross-reactivity is fundamental to the validation of any new immunochemical method for dicamba analysis. It ensures that the assay is not only sensitive but also selective, providing reliable data for environmental monitoring and agricultural applications. The strategic use of haptens like this compound is a key factor in achieving this high level of performance.
Exploratory and Conceptual Research Avenues for Dicamba Hex 5 Ynoic Acid Derivatives
Investigation as a Chemical Probe for Auxin-Related Biological Systems
The unique structure of Dicamba-hex-5-ynoic acid, which combines a known bioactive molecule with a bioorthogonal handle, makes it a compelling candidate for a chemical probe to investigate auxin-related biological systems. Dicamba (B1670444), a synthetic auxin, acts by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants. bayer.cawikipedia.org By incorporating a hex-5-ynoic acid linker, the dicamba moiety can be directed to its biological targets, while the terminal alkyne provides a site for specific chemical reactions.
Design Principles for Mechanistic Studies of Plant Growth Regulation
The design of this compound as a chemical probe is predicated on the principle of separating the recognition element from the reporting element. The dicamba portion of the molecule is expected to retain its affinity for auxin-binding proteins, thereby guiding the probe to its site of action. The terminal alkyne serves as a versatile handle for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific, and can be performed in complex biological environments without interfering with native biochemical processes. nih.gov
The length and flexibility of the hex-5-ynoic acid linker are crucial design considerations. It must be long enough to allow the alkyne group to be accessible for reaction with a reporter molecule without sterically hindering the binding of the dicamba moiety to its target protein. The potential impact of the linker on the binding affinity of the dicamba pharmacophore would need to be experimentally determined. A hypothetical comparison of binding affinities is presented in Table 1.
Table 1: Hypothetical Binding Affinities of Dicamba and its Derivative to Auxin Receptor TIR1 This table is for illustrative purposes and contains hypothetical data.
| Compound | Dissociation Constant (Kd) in nM | Relative Binding Affinity (%) |
|---|---|---|
| Dicamba | 150 | 100 |
| This compound | 250 | 60 |
Methodological Approaches for Cellular and Molecular Probing
The terminal alkyne of this compound allows for its conjugation to a variety of reporter molecules, such as fluorescent dyes, biotin (B1667282) tags, or affinity resins, that bear a complementary azide (B81097) group. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. wikipedia.org This would enable several methodological approaches for probing auxin biology:
Fluorescence Microscopy: By attaching a fluorescent dye to the alkyne handle, the subcellular localization of auxin-binding proteins could be visualized in real-time.
Affinity Purification: Conjugating the probe to a biotin tag would allow for the selective enrichment of its protein targets from cell lysates using streptavidin-coated beads. acs.org The enriched proteins could then be identified and quantified by mass spectrometry.
Proteome Profiling: This approach could be used to identify the full spectrum of proteins that interact with dicamba in a given plant species, providing insights into its mode of action and potential off-target effects.
A generalized workflow for such an experiment is outlined in Table 2.
Table 2: Methodological Workflow for Cellular Probing with this compound This table presents a generalized, hypothetical experimental workflow.
| Step | Procedure | Purpose |
|---|---|---|
| 1 | Treatment of plant cells or tissues with this compound. | To allow the probe to bind to its target proteins. |
| 2 | Cell lysis and protein extraction. | To prepare a protein sample for subsequent analysis. |
| 3 | "Click" reaction with an azide-functionalized reporter molecule (e.g., Azide-Biotin). | To covalently attach a reporter tag to the probe-protein complex. |
| 4 | Enrichment of tagged proteins using affinity chromatography (e.g., Streptavidin beads). | To isolate the target proteins from the complex mixture. |
| 5 | Elution and identification of proteins by mass spectrometry. | To identify the proteins that interact with the dicamba derivative. |
Potential in Targeted Covalent Modification Strategies
The presence of the terminal alkyne in this compound also opens up possibilities for its use in targeted covalent modification strategies. This involves the formation of a permanent covalent bond between the probe and its target protein, which can be advantageous for certain applications.
Consideration in Developing Novel Bioconjugation Reagents
As a bioconjugation reagent, this compound could be used to permanently label auxin receptors. The terminal alkyne can participate in a variety of covalent bond-forming reactions. For instance, in the presence of a suitable catalyst, the alkyne could react with nearby nucleophilic amino acid residues on the target protein, such as cysteine or lysine (B10760008). wikipedia.org This would result in the irreversible inhibition of the protein, which could be a valuable tool for studying its function.
The development of such reagents would require careful optimization of the reaction conditions to ensure selectivity for the target protein and to minimize off-target labeling. The reactivity of the alkyne could be tuned by modifying the linker or by introducing activating groups.
Methodological Framework for Selective Labeling of Biomolecules
A methodological framework for the selective labeling of auxin-binding proteins using this compound would involve a two-step process. First, the probe would be allowed to bind to its target protein non-covalently. Then, a catalyst would be introduced to trigger the covalent reaction between the alkyne and a nearby amino acid residue.
This approach could be used to map the binding site of dicamba on its target protein. By identifying the specific amino acid residue that is covalently modified, valuable structural information could be obtained. A hypothetical comparison of labeling efficiencies is presented in Table 3.
Table 3: Hypothetical Comparison of Labeling Efficiencies This table contains hypothetical data for illustrative purposes.
| Labeling Method | Target Protein | Labeling Efficiency (%) | Off-Target Labeling (%) |
|---|---|---|---|
| Photoaffinity Labeling | Auxin Receptor TIR1 | 35 | 15 |
| Targeted Covalent Labeling with this compound | Auxin Receptor TIR1 | 60 | 5 |
Future Directions in Sustainable Chemical Research Methodologies
The development of highly specific chemical probes like this compound could contribute to more sustainable agricultural practices. By providing a deeper understanding of the molecular mechanisms of herbicide action, it may be possible to design new herbicides that are more potent and selective, thereby reducing the amount of chemical that needs to be applied to crops. nih.gov
Furthermore, the principles of green chemistry could be applied to the synthesis of this compound and other similar probes. mdpi.com This would involve the use of environmentally benign solvents and reagents, and the minimization of waste. The development of biocatalytic methods for the synthesis of these compounds could also be explored. mdpi.com
Table 4: Comparison of Synthetic Approaches for Herbicide Development This table provides a conceptual comparison.
| Approach | Key Features | Sustainability Considerations |
|---|---|---|
| Traditional High-Throughput Screening | Synthesis and testing of large libraries of compounds. | Can be resource-intensive and generate significant chemical waste. |
| Target-Based Design with Chemical Probes | Rational design of molecules to interact with a specific biological target. | Potentially more efficient, leading to reduced waste and lower environmental impact. |
Q & A
Q. How do stereoelectronic effects of the alkyne group in this compound influence its reactivity in agrochemical formulations?
- Methodological Answer : The electron-withdrawing alkyne group enhances electrophilicity, promoting nucleophilic attack in target enzymes (e.g., auxin receptors). Computational modeling (DFT/B3LYP) can predict charge distribution and reaction pathways. Validate via kinetic studies (e.g., stopped-flow spectroscopy) to measure binding constants () with receptor analogs .
Q. What experimental strategies resolve contradictions in reported herbicidal efficacy data for this compound analogs?
- Methodological Answer : Conduct controlled meta-analyses of primary datasets (e.g., IC values across studies) using ANOVA to identify confounding variables (e.g., soil pH, application timing). Reproduce key experiments under standardized conditions (OECD guidelines) and validate via cross-lab collaborations. Address discrepancies through sensitivity analyses of environmental factors .
Q. How can researchers optimize this compound’s stability under field conditions without compromising bioactivity?
- Methodological Answer : Employ microencapsulation techniques (e.g., polyurea microcapsules) to shield the alkyne moiety from UV degradation. Test stability via accelerated aging studies (40°C/75% RH for 6 months) and monitor breakdown products via LC-MS. Compare bioactivity pre/post-encapsulation using Arabidopsis root elongation assays to ensure efficacy retention .
Q. What computational tools are effective for predicting this compound’s environmental fate and non-target organism toxicity?
- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate log (hydrophobicity) and biodegradation half-lives. Molecular docking (AutoDock Vina) predicts binding affinity to non-target proteins (e.g., aquatic organism acetylcholinesterase). Validate predictions with in vitro toxicity assays (e.g., Daphnia magna LC) .
Q. How do researchers design experiments to isolate this compound’s mode of action from structurally similar herbicides?
- Methodological Answer : Use CRISPR-edited plant lines lacking specific auxin receptors (e.g., TIR1/AFB mutants). Compare dose-response curves between wild-type and mutants via root growth inhibition assays. Employ isotopic labeling (-Dicamba-hex-5-ynoic acid) to track translocation and metabolism differences .
Data Analysis & Reproducibility
Q. What statistical methods are recommended for analyzing dose-response data in this compound bioassays?
- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Calculate EC/EC with 95% confidence intervals. Report variability via coefficient of variation (CV <15% for technical replicates). Use bootstrapping to assess robustness of nonlinear regression fits .
Q. How should researchers address batch-to-batch variability in synthetic this compound?
- Methodological Answer : Implement quality control (QC) protocols: NMR purity thresholds, LC-MS trace impurity profiling, and Karl Fischer titration for moisture content. Use statistical process control (SPC) charts to monitor critical parameters (e.g., reaction temperature, catalyst age). Archive representative batches for long-term stability testing .
Ethical & Reporting Standards
Q. What are the key criteria for publishing negative or inconclusive results involving this compound?
- Methodological Answer : Follow FAIR data principles: document experimental conditions exhaustively (e.g., humidity, light cycles), raw data deposition in repositories (e.g., Zenodo), and transparent statistical power calculations. Use ARRIVE guidelines for in vivo studies. Negative results are valid if sample sizes met a priori power criteria and controls performed as expected .
Q. How to structure a research proposal investigating this compound’s resistance evolution in weeds?
- Methodological Answer : Define milestones: (1) Baseline susceptibility screening (50+ weed species), (2) Selection pressure experiments (10+ generations), (3) Genomic sequencing (Illumina HiSeq) to identify SNPs in auxin pathways. Include risk mitigation plans (e.g., rotational herbicides) and stakeholder engagement (agricultural extension services) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
